(5-(Pyridin-3-yl)furan-2-yl)boronic acid
Description
(5-(Pyridin-3-yl)furan-2-yl)boronic acid is a heteroaromatic boronic acid featuring a furan core substituted at the 5-position with a pyridin-3-yl group and a boronic acid moiety at the 2-position. This compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in studies targeting siderophore biosynthesis enzymes like MbtI in Mycobacterium abscessus . Its structure combines the electron-rich furan ring with the electron-deficient pyridine, creating unique electronic properties that influence its reactivity and biological interactions.
Properties
Molecular Formula |
C9H8BNO3 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6,12-13H |
InChI Key |
HQGOSGJTBLSEEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=CN=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization and Catalyst Screening
Table 1 summarizes catalyst systems adapted from triazinyl-pyridinyl indole syntheses. Palladium dibenzylidene acetone (Pd(dba)₂) with Xantphos ligand in CPME:H₂O (4:1) at 106°C achieved 99% conversion in 45 minutes (Entry 13). Reducing catalyst loading to 1% Pd(dba)₂ and 2% Xantphos decreased conversion to 90% (Entry 14), underscoring the necessity of optimal metal-ligand ratios.
Table 1: Catalyst Screening for Suzuki-Miyaura Coupling
Electron-withdrawing substituents on the furan boronic acid improved yields due to enhanced oxidative addition kinetics. For example, 5-bromo-indole-boronic acid derivatives achieved 72% isolated yield (Entry 6).
Substrate Scope and Functional Group Tolerance
Methoxy, fluoro, and bromo substituents on the boronic acid were compatible, with bromo derivatives yielding 72% (Table 2, Entry 6). However, sterically hindered tert-butylcarbonyl groups required higher catalyst loadings (5% Pd(dba)₂) to prevent deprotection.
Alternative Methods: Adaptations from Furanyl Boronic Acid Synthesis
The synthesis of 5-formyl-2-furylboronic acid (patent US7045640B2) provides a template for modifying furan precursors.
Lithium Diisopropylamide (LDA)-Mediated Boronation
In a nitrogen-atmosphere flask, furfuraldiethylacetal reacts with triisopropylborate and LDA in THF, followed by acidic workup to yield 5-formyl-2-furylboronic acid. Adapting this method:
- Replace furfuraldiethylacetal with 5-(pyridin-3-yl)furfural.
- Use LDA to deprotonate the aldehyde, forming a boronate complex.
- Hydrolyze with HCl to isolate (5-(Pyridin-3-yl)furan-2-yl)boronic acid.
This route avoids palladium catalysts but requires rigorous anhydrous conditions.
Challenges and Optimization Strategies
Boronic Acid Stability
This compound is prone to protodeboronation under acidic conditions. Stabilization strategies include:
Solvent and Temperature Effects
CPME outperforms toluene in Suzuki-Miyaura coupling due to higher boiling point (106°C vs. 115°C) and better impurity profile. Lower temperatures (55°C) in MTBE slow reaction kinetics but improve selectivity.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-3-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Cross-Coupling: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides are used under acidic or basic conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine or furan derivatives.
Cross-Coupling: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
(5-(Pyridin-3-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Furan-Based Boronic Acids
(5-Formylfuran-2-yl)boronic Acid (CAS 27329-70-0):
- Structural Difference : Replaces the pyridin-3-yl group with a formyl (-CHO) substituent at the 5-position of the furan.
- Electronic Effects : The formyl group is strongly electron-withdrawing, increasing the boronic acid's electrophilicity and reactivity in cross-coupling reactions compared to the pyridinyl derivative .
- Applications : Often used in synthesizing fluorescent probes due to its aldehyde functionality.
(5-(Methoxycarbonyl)furan-2-yl)boronic Acid :
- Synthetic Role : A key intermediate in generating carboxylic acid derivatives via hydrolysis (e.g., compounds targeting MbtI) .
- Comparison : The methoxycarbonyl group (-COOMe) is less electron-withdrawing than pyridine, resulting in milder reactivity. Hydrolysis to the carboxylic acid enhances water solubility, unlike the pyridinyl derivative, which retains aromatic nitrogen for coordination .
Pyridine-Based Boronic Acids
- [6-(Dimethylamino)pyridin-3-yl]boronic Acid (CAS 579525-46-5): Structural Difference: Features a dimethylamino (-NMe₂) group at the 6-position of the pyridine ring. Electronic Effects: The electron-donating -NMe₂ group decreases boronic acid acidity, reducing reactivity in Suzuki couplings but enhancing solubility in polar solvents . Applications: Utilized in pH-sensitive drug delivery systems due to its basic nitrogen.
5-(Pyridin-3-yloxy)pyridin-3-yl Boronic Acid (CAS 918138-36-0):
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|
| (5-(Pyridin-3-yl)furan-2-yl)boronic acid | C₉H₇BNO₃ | 178.97 | Pyridine enhances solubility in DMSO |
| (5-Formylfuran-2-yl)boronic acid | C₅H₅BO₃ | 137.90 | Formyl group increases reactivity |
| [6-(Dimethylamino)pyridin-3-yl]boronic acid | C₇H₁₁BN₂O₂ | 165.99 | -NMe₂ improves water solubility |
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Details | Reference |
|---|---|---|
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | |
| Solvent System | DME/H₂O/EtOH (degassed) | |
| Temperature | Microwave irradiation (130°C) |
How can researchers purify and characterize this compound effectively?
Basic Research Question
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Ensure inert conditions to minimize protodeboronation .
- Characterization :
What factors contribute to the protodeboronation of furan-based boronic acids, and how can stability be improved?
Advanced Research Question
Protodeboronation in neat boronic acids (e.g., furan-2-yl derivatives) is influenced by:
- Storage conditions : Degradation occurs even in anhydrous environments, contradicting earlier assumptions that water is the primary cause .
- Mitigation strategies : Store at 0–6°C in sealed, argon-flushed vials. Avoid prolonged exposure to light or heat. Add stabilizers like pinacol esters to reduce reactivity .
Key Insight : Theoretical and experimental studies show that steric hindrance and electronic effects (e.g., electron-withdrawing pyridinyl groups) may slow degradation .
How can Suzuki-Miyaura coupling yields be optimized for this boronic acid in complex heteroaromatic systems?
Advanced Research Question
- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
- Solvent optimization : Tetrahydrofuran (THF)/water mixtures enhance solubility of hydrophobic intermediates .
- Microwave irradiation : Reduces reaction time (e.g., 30 minutes vs. 24 hours conventional heating) .
Data Contradiction Note : Some studies report lower yields with electron-deficient pyridinyl groups due to reduced nucleophilicity. Counteract by increasing boronic acid stoichiometry (1.5–2.0 equiv) .
What analytical techniques are critical for detecting byproducts or decomposition during synthesis?
Basic Research Question
- LCMS : Identify protodeboronation byproducts (e.g., furan derivatives) via mass shifts (e.g., loss of B(OH)₂ group, Δm/z = -26) .
- HPLC : Quantify purity using retention time comparisons (e.g., 1.26 minutes under SMD-TFA05 conditions) .
How do substituents on the pyridine ring influence the reactivity of this boronic acid in cross-coupling reactions?
Advanced Research Question
- Electron-withdrawing groups (e.g., -CF₃ at pyridine C5): Enhance electrophilicity but may reduce coupling efficiency due to decreased boronic acid nucleophilicity. Requires optimized base (e.g., K₂CO₃) .
- Steric effects : Bulky substituents (e.g., -Br at pyridine C2) necessitate larger ligand systems (e.g., XPhos) to prevent catalyst poisoning .
Q. Table 2: Substituent Impact on Reactivity
| Substituent | Position | Effect on Reaction | Reference |
|---|---|---|---|
| -CF₃ | C5 | Reduces yield by 15–20% | |
| -Br | C2 | Requires XPhos ligand |
What are the recommended storage conditions to maintain the integrity of this compound?
Basic Research Question
- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .
- Atmosphere : Use argon or nitrogen to displace moisture and oxygen.
- Form : Stabilize as a pinacol ester if long-term storage (>1 month) is required .
How can researchers resolve contradictions in reported stability data for furan-based boronic acids?
Advanced Research Question
- Controlled experiments : Compare degradation rates under varying conditions (neat vs. solution, aerobic vs. inert).
- Theoretical modeling : Use DFT calculations to predict protodeboronation pathways and compare with empirical LCMS data .
- Collaborative validation : Reproduce conflicting studies with standardized protocols (e.g., fixed temperature, humidity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
